molecular formula C22H20FN3OS2 B2731733 N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-89-1

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2731733
CAS RN: 941981-89-1
M. Wt: 425.54
InChI Key: FOBYKFZKMOIXCE-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly referred to as INDIGO, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of INDIGO is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. INDIGO has been shown to interact with several proteins, including the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, INDIGO can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
INDIGO has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. In cancer cells, INDIGO has been shown to inhibit the activity of several proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurons, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, leading to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using INDIGO in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. INDIGO also has potential applications in neurobiology and drug discovery. However, one of the main limitations of using INDIGO in lab experiments is its complex synthesis method, which requires advanced chemical knowledge and expertise.

Future Directions

There are several future directions for the research and development of INDIGO. One potential direction is the development of new drugs that target specific biological pathways, using INDIGO as a lead compound. Another potential direction is the investigation of the potential use of INDIGO in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of INDIGO and its potential applications in various fields.
Conclusion:
In conclusion, INDIGO is a small molecule that has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. Its mechanism of action involves the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. While INDIGO has potential applications in various fields, its complex synthesis method remains a limitation for lab experiments. However, further research and development of INDIGO may lead to new drugs and therapies in the future.

Synthesis Methods

The synthesis of INDIGO involves a multi-step process that requires advanced chemical knowledge and expertise. The first step involves the preparation of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid, which is then reacted with 1H-indole-3-ethylamine to form the final product, N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide.

Scientific Research Applications

INDIGO has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, INDIGO has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders. In drug discovery, INDIGO has been used as a lead compound for the development of new drugs that target specific biological pathways.

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS2/c23-17-7-5-15(6-8-17)13-28-22-26-18(14-29-22)11-21(27)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,14,25H,9-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBYKFZKMOIXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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